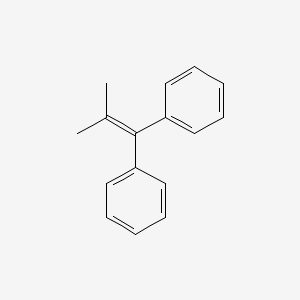

2-Methyl-1,1-diphenylpropene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27917. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-1-phenylprop-1-enyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-13(2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLNLKYQTWQERE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282761 | |

| Record name | 2-Methyl-1,1-diphenylpropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781-33-9 | |

| Record name | 1,2-Diphenylethene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1,1-diphenylpropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-1,1-diphenylpropene (CAS 781-33-9)

Introduction

2-Methyl-1,1-diphenylpropene, also known by synonyms such as 1,1-Diphenylisobutylene, is a sterically hindered aromatic alkene.[1][2] Its unique structure, featuring a tetrasubstituted double bond flanked by two phenyl groups and an isopropylidene moiety, imparts distinct chemical properties and reactivity. This guide provides a comprehensive overview of its synthesis, physicochemical characteristics, reactivity, spectral properties, and applications, tailored for researchers and professionals in organic synthesis and polymer chemistry.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical transformations.

| Property | Value | Reference |

| CAS Number | 781-33-9 | [1][3] |

| Molecular Formula | C₁₆H₁₆ | [1][3] |

| Molecular Weight | 208.30 g/mol | [1][4] |

| IUPAC Name | (2-methyl-1-phenylprop-1-enyl)benzene | [3] |

| Boiling Point | 297.2 °C at 760 mmHg | [1] |

| Density | 0.977 g/cm³ | [1] |

| Flash Point | 135.9 °C | [1] |

| Appearance | Colorless to Almost colorless clear liquid | [5] |

| Refractive Index (n20/D) | 1.539 | [6] |

| LogP | 4.528 | [1] |

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of this compound is most effectively achieved through two primary pathways: the Wittig reaction and the Grignard reaction followed by dehydration. The choice between these methods often depends on the availability of starting materials and desired scale.

Wittig Reaction Approach

The Wittig reaction is a powerful method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[7][8] For the synthesis of this compound, the logical disconnection of the double bond points to benzophenone (a ketone) and an isopropylidene-derived phosphorus ylide.[9]

Core Principle: The nucleophilic carbon of the isopropylidene triphenylphosphorane attacks the electrophilic carbonyl carbon of benzophenone. This leads to the formation of a betaine intermediate, which rapidly collapses to a four-membered oxaphosphetane ring. The driving force for the reaction is the subsequent decomposition of this intermediate into the desired alkene and the highly stable triphenylphosphine oxide.[8]

Diagram 1: Wittig Reaction Workflow. A two-stage process involving ylide formation and subsequent reaction.

Experimental Protocol: Wittig Synthesis

-

Ylide Generation:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), combine isopropyl bromide and triphenylphosphine in anhydrous diethyl ether or THF.

-

Stir the mixture at room temperature to form the isopropyltriphenylphosphonium bromide salt.

-

Cool the resulting suspension to -78 °C (dry ice/acetone bath).

-

Slowly add a strong base, such as n-butyllithium (n-BuLi), to deprotonate the phosphonium salt, generating the characteristic orange-red color of the ylide.[8]

-

-

Reaction with Benzophenone:

-

Dissolve benzophenone in anhydrous THF and add it dropwise to the ylide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

The crude product will contain triphenylphosphine oxide, which can be largely removed by precipitation from a nonpolar solvent like hexane.

-

Further purify the resulting oil by column chromatography on silica gel to yield pure this compound.

-

Grignard Reaction and Dehydration Approach

An alternative route involves the nucleophilic addition of a Grignard reagent to a ketone to form a tertiary alcohol, which is subsequently dehydrated.[10][11] For this target molecule, isopropyl magnesium bromide is reacted with benzophenone to produce 2-methyl-1,1-diphenylpropan-2-ol.

Core Principle: The highly polarized carbon-magnesium bond of the Grignard reagent renders the isopropyl group strongly nucleophilic and basic.[12][13] It attacks the carbonyl carbon of benzophenone. An acidic workup protonates the resulting alkoxide to form the tertiary alcohol. Subsequent treatment with a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) protonates the hydroxyl group, converting it into a good leaving group (water). Elimination of water and a proton from an adjacent carbon forms the stable, highly substituted alkene.

Diagram 2: Grignard Reaction Workflow. Synthesis via a tertiary alcohol intermediate.

Experimental Protocol: Grignard Synthesis

-

Grignard Reagent Preparation:

-

Ensure all glassware is rigorously flame-dried and assembled under an inert atmosphere.[14]

-

Place magnesium turnings in a flask with a reflux condenser.

-

Add a solution of isopropyl bromide in anhydrous diethyl ether dropwise to the magnesium. The reaction is exothermic and should initiate spontaneously (indicated by bubbling and turbidity). If not, gentle heating or the addition of an iodine crystal may be required.[14]

-

Once the reaction is complete (most of the magnesium is consumed), the Grignard reagent is ready for use.

-

-

Addition to Benzophenone:

-

Dissolve benzophenone in anhydrous diethyl ether and add it slowly to the Grignard reagent solution, maintaining a gentle reflux.[14]

-

After the addition is complete, stir the mixture at room temperature until the reaction is complete.

-

-

Workup and Dehydration:

-

Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude tertiary alcohol.

-

To dehydrate, dissolve the crude alcohol in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid like p-toluenesulfonic acid.

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Upon completion, cool the mixture, wash with sodium bicarbonate solution and then brine, dry the organic layer, and remove the solvent.

-

Purify the final product by distillation under reduced pressure or column chromatography.

-

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by its electron-rich, sterically hindered double bond.

Electrophilic Addition

While susceptible to electrophilic addition like a typical alkene, the steric hindrance from the two phenyl groups and the isopropylidene group can influence the rate and regioselectivity of such reactions. The carbocation intermediate formed upon addition of an electrophile would be highly stabilized due to the resonance delocalization across the two phenyl rings and the inductive effect of the alkyl groups.

Role in Living Cationic Polymerization

A significant application of compounds with similar structures is in the field of polymer chemistry, specifically in living cationic polymerization.[15][16] While not a monomer that readily polymerizes itself due to steric hindrance, this compound can act as a precursor to an efficient initiating system.

Mechanism of Initiation: In the presence of a Lewis acid (e.g., BCl₃ or TiCl₄) and a proton source (adventitious water or an added alcohol), the double bond can be protonated. This generates a stable tertiary carbocation, which can then initiate the polymerization of more reactive monomers like isobutylene or vinyl ethers.[17][18] The key to a "living" process is the establishment of a rapid equilibrium between the active, propagating carbocationic species and a dormant, covalent species (e.g., a tertiary chloride), which suppresses termination and chain transfer reactions.[15][16]

Diagram 3: Initiation of Living Cationic Polymerization. Formation of a stable carbocation to start polymer growth.

Spectroscopic Characterization

The identity and purity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.[3]

| Technique | Key Features and Expected Observations |

| ¹H NMR | - Aromatic Protons: A complex multiplet in the range of δ 7.0-7.4 ppm, integrating to 10H, corresponding to the two phenyl groups.[19] - Methyl Protons: A singlet at approximately δ 1.6-1.8 ppm, integrating to 6H, for the two equivalent methyl groups of the isopropylidene moiety. The singlet nature arises from the absence of adjacent protons.[20] |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the δ 125-145 ppm region.[3] - Alkene Carbons: Two quaternary signals for the C=C double bond, expected in the δ 130-150 ppm region. - Methyl Carbons: A signal in the upfield region, typically δ 20-30 ppm. |

| IR Spectroscopy | - C-H stretch (aromatic): Peaks just above 3000 cm⁻¹. - C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹ (e.g., 2975-2860 cm⁻¹).[21] - C=C stretch (alkene): A characteristic absorption around 1640-1660 cm⁻¹.[21] - C=C stretch (aromatic): Peaks around 1600 cm⁻¹ and 1495 cm⁻¹. - C-H bend (out-of-plane): Strong absorptions in the 690-900 cm⁻¹ region, indicative of benzene ring substitution. |

| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z = 208, corresponding to the molecular weight.[3][22] - Major Fragments: Loss of a methyl group (CH₃) to give a stable cation at m/z = 193. Other fragments corresponding to the stable diphenylmethyl (tropylium-like) structures are also expected. |

Applications

The primary utility of this compound lies in its role as a specialized chemical intermediate and a tool in polymer science.

-

Organic Synthesis: It serves as a precursor for the synthesis of more complex molecules. The double bond can be subjected to various transformations, such as oxidation or addition reactions, to introduce new functional groups.[23]

-

Polymer Chemistry: As detailed above, it is a precursor for initiating systems in living cationic polymerizations, allowing for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.[15][16]

-

Protecting Group Chemistry: The 1,1-diphenylethylidene group can be conceptualized as a sterically bulky moiety, suggesting potential applications in protecting group strategies where steric hindrance is required.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[24][25] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[26]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[25][26] Keep away from heat, sparks, and open flames.

-

Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal.[26] Avoid discharge into drains or the environment.

-

First Aid: In case of skin or eye contact, flush immediately with copious amounts of water.[25] If inhaled, move to fresh air. Seek medical attention if irritation persists. Always consult the Safety Data Sheet (SDS) for complete and detailed information before handling.[24][26]

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C16H16 | CID 231517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, 1,1'-(2-methyl-1-propenylidene)bis- (CAS 781-33-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2-Methyl-1-phenylpropene | 768-49-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 2-甲基-1-苯基丙烯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Solved 6. This compound can be prepared by | Chegg.com [chegg.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. sciencemadness.org [sciencemadness.org]

- 12. Solved The Grignard Reaction: Synthesis of 1,2-diphenyl-1, | Chegg.com [chegg.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Living cationic polymerization - Wikipedia [en.wikipedia.org]

- 16. Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. temarex.com [temarex.com]

- 18. m.youtube.com [m.youtube.com]

- 19. rsc.org [rsc.org]

- 20. 1H proton nmr spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-methylprop-1-ene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. infrared spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylprop-1-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 22. mass spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylprop-1-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 23. scbt.com [scbt.com]

- 24. 2-Methyl-1-phenylpropene | CAS No: 768-49-0 [aquigenbio.com]

- 25. echemi.com [echemi.com]

- 26. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Synthesis of 2-Methyl-1,1-diphenylpropene

This guide provides a comprehensive overview of the primary synthetic routes for 2-Methyl-1,1-diphenylpropene (C₁₆H₁₆), a tri-substituted alkene of interest in organic synthesis.[1][2] We will delve into the two most prevalent and reliable methodologies: the Wittig reaction and the Grignard reaction followed by dehydration. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic to empower effective and informed synthesis.

Introduction: The Target Molecule

This compound, also known as 1,1-Diphenyl-2-methylpropene, is a sterically hindered alkene.[1] Its synthesis presents a practical platform for exploring fundamental carbon-carbon bond-forming reactions. The choice of synthetic route is often dictated by available starting materials, desired purity, and scalability. This guide will focus on the synthesis starting from the common and commercially available ketone, benzophenone.[3]

Synthetic Pathways from Benzophenone

The conversion of the carbonyl group in benzophenone to the target alkene can be efficiently achieved via two distinct and powerful reactions in the synthetic chemist's toolkit. We will explore both a direct, one-step olefination and a two-step addition-elimination sequence.

Method A: The Wittig Reaction

The Wittig reaction stands as a cornerstone of alkene synthesis, offering a direct and high-yielding route from carbonyls to alkenes.[4][5] This reaction utilizes a phosphorus ylide, a species with adjacent positive and negative charges, to convert the C=O double bond of a ketone into a C=C double bond.[5] For the synthesis of this compound, benzophenone is reacted with the isopropylidenephosphorane ylide.[6]

The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of benzophenone. This forms a betaine intermediate, which rapidly collapses into a four-membered oxaphosphetane ring. The inherent strain in this ring and the strength of the phosphorus-oxygen bond drive the decomposition of the oxaphosphetane into the desired alkene and triphenylphosphine oxide, a thermodynamically stable byproduct.[5]

The choice of a strong base, such as n-butyllithium (n-BuLi), is critical for the deprotonation of the phosphonium salt to generate the reactive ylide.[5] Anhydrous aprotic solvents like tetrahydrofuran (THF) are essential to prevent the quenching of the highly basic ylide and any organometallic reagents.

Caption: Workflow for the Wittig Synthesis of this compound.

| Parameter | Value | Rationale & Citation |

| Benzophenone | 1.0 equivalent | Limiting reagent. |

| Isopropyltriphenylphosphonium Bromide | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of benzophenone. |

| Base (n-Butyllithium) | 1.1 - 1.5 equivalents | Stoichiometrically matched to the phosphonium salt for complete ylide formation.[5] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that solubilizes reactants and does not react with the strong base. |

| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic deprotonation; warming facilitates the reaction with the ketone.[7] |

| Reaction Time | 2 - 12 hours | Monitored by Thin Layer Chromatography (TLC) for completion. |

| Typical Yield | 70-85% | Dependent on reaction conditions and purification efficiency. |

-

Apparatus Setup: All glassware must be rigorously dried in an oven (120 °C) overnight and assembled hot under a stream of dry nitrogen or argon. This prevents atmospheric moisture from quenching the reagents.

-

Ylide Generation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add isopropyltriphenylphosphonium bromide (1.2 equivalents). Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.

-

Add n-butyllithium (1.15 equivalents, 1.6 M in hexanes) dropwise via syringe. The causality here is critical: slow addition maintains temperature control over the exothermic deprotonation. A deep orange or red color will appear, indicating the formation of the phosphorus ylide.[7] Stir the mixture at 0 °C for 30-60 minutes to ensure complete ylide formation.

-

Reaction with Benzophenone: In a separate flame-dried flask, dissolve benzophenone (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide solution at 0 °C using a syringe or dropping funnel.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 2-12 hours. The progress is monitored by TLC (e.g., using a 95:5 hexanes:ethyl acetate eluent), observing the disappearance of the benzophenone spot.

-

Work-up and Isolation: Upon completion, cool the reaction mixture back to 0 °C and quench it by the slow, careful addition of saturated aqueous ammonium chloride solution. This protonates any remaining ylide and base.

-

Transfer the mixture to a separatory funnel and extract the product into diethyl ether or ethyl acetate (3 x 50 mL). The organic layers are combined, washed with brine to remove residual water, and dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The primary byproduct, triphenylphosphine oxide, can be challenging to remove.[8] The crude product is purified by flash column chromatography on silica gel, eluting with 100% hexanes, to yield this compound as a clear oil or low-melting solid.[9]

Method B: Grignard Reaction and Dehydration

An alternative, two-step approach involves the nucleophilic addition of a Grignard reagent to benzophenone, followed by the dehydration of the resulting tertiary alcohol.[10] This method utilizes organomagnesium halides, which are powerful carbon nucleophiles capable of attacking the carbonyl carbon.[11]

Step 1: Grignard Addition. Isopropylmagnesium bromide, prepared from isopropyl bromide and magnesium metal, acts as the Grignard reagent. The highly polarized carbon-magnesium bond attacks the benzophenone carbonyl, forming a magnesium alkoxide intermediate after a 1,2-addition.[10] A subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol, 1,1-diphenyl-2-methyl-2-propanol. The use of anhydrous ether is crucial as Grignard reagents are strong bases and will be destroyed by protic solvents like water or alcohols.[11][12]

Step 2: Dehydration. The synthesized tertiary alcohol is then subjected to acid-catalyzed dehydration. Protonation of the hydroxyl group by a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) converts it into a good leaving group (water). Departure of water generates a tertiary carbocation, which is stabilized by the adjacent phenyl groups. A base (water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form the alkene double bond, yielding the final product.

Caption: Workflow for Grignard Reaction and Subsequent Dehydration.

| Parameter | Value | Rationale & Citation |

| Step 1: Grignard Reaction | ||

| Benzophenone | 1.0 equivalent | Limiting reagent. |

| Magnesium Turnings | 1.2 - 1.5 equivalents | Excess ensures complete reaction of the alkyl halide. |

| Isopropyl Bromide | 1.1 - 1.4 equivalents | Precursor for the Grignard reagent. |

| Solvent | Anhydrous Diethyl Ether or THF | Essential aprotic solvent for Grignard reagent formation and stability.[12] |

| Step 2: Dehydration | ||

| Tertiary Alcohol Intermediate | 1.0 equivalent | Substrate for the elimination reaction. |

| Acid Catalyst (e.g., H₂SO₄) | Catalytic amount | Protonates the hydroxyl group, facilitating its departure as water. |

| Solvent | Toluene or Xylene | High-boiling solvent to facilitate dehydration, often with a Dean-Stark trap. |

| Typical Overall Yield | 65-80% | Dependent on the efficiency of both steps. |

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask fitted with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine—its purple color will disappear upon reaction initiation, serving as a visual indicator.[8]

-

Add a solution of isopropyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should initiate spontaneously, evidenced by gentle refluxing of the ether. Maintain a steady reflux by controlling the addition rate. After addition is complete, stir for another 30-60 minutes.

-

Grignard Addition: Cool the freshly prepared Grignard reagent to 0 °C. Dissolve benzophenone (1.0 equivalent) in anhydrous ether and add it dropwise to the Grignard solution. A thick, white precipitate will form.

-

After the addition, allow the mixture to warm to room temperature and stir for 1-3 hours.

-

Work-up: Cool the reaction in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride. This is a safer alternative to water or dilute acid, which can react violently with excess Grignard reagent. Extract the aqueous layer with diethyl ether (3 x 50 mL), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Dehydration: Remove the solvent under reduced pressure. Dissolve the crude tertiary alcohol in toluene. Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a spatula tip of p-toluenesulfonic acid).

-

Fit the flask with a Dean-Stark apparatus and a condenser and reflux the mixture. Water will be collected in the trap as an azeotrope with toluene, driving the equilibrium towards the alkene product. Monitor the reaction by TLC until the alcohol starting material is consumed.

-

Final Purification: Cool the reaction mixture. Wash with saturated sodium bicarbonate solution to neutralize the acid, then with water and brine. Dry the organic layer and remove the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography (silica gel, hexanes) to obtain pure this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Spectroscopic data can be compared with literature values.

-

¹H NMR: Expect signals for the two methyl groups (singlet, ~1.5-2.0 ppm) and the aromatic protons of the two phenyl groups (multiplet, ~7.0-7.5 ppm).

-

¹³C NMR: Look for characteristic peaks for the sp² carbons of the double bond and the aromatic rings, as well as the sp³ methyl carbons.[1]

-

Mass Spectrometry (GC-MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (208.30 g/mol ).[1][2]

-

Infrared (IR) Spectroscopy: The spectrum should show C=C stretching for the alkene and C-H stretching for the aromatic and aliphatic groups. The absence of a strong C=O stretch (around 1700 cm⁻¹) from benzophenone and a broad O-H stretch (around 3300 cm⁻¹) from the alcohol intermediate confirms reaction completion.[1]

Conclusion

The synthesis of this compound from benzophenone can be reliably accomplished via either the Wittig reaction or a Grignard reaction followed by dehydration. The Wittig reaction offers a direct, one-pot conversion, with the main challenge being the removal of the triphenylphosphine oxide byproduct.[8] The Grignard/dehydration sequence is a classic two-step process that is also high-yielding but requires careful control of anhydrous conditions.[10][12] The choice between these methods will depend on the specific laboratory resources, desired scale, and the synthetic chemist's preference. Both pathways provide excellent platforms for demonstrating fundamental principles of organic synthesis.

References

- 1. This compound | C16H16 | CID 231517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1-diphenyl-2-methyl-1-propene [webbook.nist.gov]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Solved 6. This compound can be prepared by | Chegg.com [chegg.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. sciencemadness.org [sciencemadness.org]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

2-Methyl-1,1-diphenylpropene chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Methyl-1,1-diphenylpropene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 781-33-9), a trisubstituted alkene of significant interest in organic synthesis. We will delve into its core chemical properties, synthesis methodologies, reactivity, and spectroscopic characterization, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Compound Identity and Physicochemical Properties

This compound, also known as 1,1-Diphenylisobutylene, is a hydrocarbon with the molecular formula C₁₆H₁₆.[1][2] Its structure features a central carbon-carbon double bond, with one olefinic carbon attached to two phenyl groups and the other to two methyl groups. This sterically hindered and electronically rich alkene framework dictates its unique reactivity.

Data Presentation: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₆ | [1][3] |

| Molecular Weight | 208.30 g/mol | [1][3] |

| CAS Number | 781-33-9 | [1][3] |

| IUPAC Name | (2-methyl-1-phenylprop-1-enyl)benzene | [1] |

| Density | 0.977 g/cm³ | [3] |

| Boiling Point | 297.2°C at 760 mmHg | [3] |

| Flash Point | 135.9°C | [3] |

| LogP | 5.4 | [1] |

| Canonical SMILES | CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C |[1][3] |

Synthesis Methodologies: A Tale of Two Carbonyls

The synthesis of this compound is most effectively achieved through carbon-carbon bond-forming reactions that construct the core olefinic structure. The choice of synthetic route is often dictated by the availability of starting materials and desired scale. We will explore two primary, reliable methods: the Wittig reaction and the Grignard reaction followed by dehydration.

The Wittig Reaction: Precision in Alkene Formation

The Wittig reaction is a superior method for unambiguously forming a double bond at a specific location.[4][5] It involves the reaction of a phosphorus ylide with a ketone or aldehyde.[5] For the synthesis of this compound, the logical disconnection points to benzophenone (a ketone) and an isopropylidene-derived ylide.[6][7]

Causality of Experimental Design: The choice of benzophenone as the carbonyl component is strategic. The alternative, reacting acetone with a diphenylmethylene-derived ylide, is less practical due to the challenges in preparing the corresponding phosphonium salt. The reaction's success hinges on the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon, followed by the formation of a four-membered oxaphosphetane intermediate which then collapses to form the alkene and triphenylphosphine oxide.[5] The stability of the triphenylphosphine oxide byproduct provides a strong thermodynamic driving force for the reaction.

Mandatory Visualization: Wittig Reaction Workflow

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Experimental Protocol: Wittig Synthesis

-

Ylide Generation:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), combine isopropyltriphenylphosphonium bromide (1.1 eq) with anhydrous tetrahydrofuran (THF).

-

Cool the suspension to -78°C (dry ice/acetone bath).

-

Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise. The formation of the deep red ylide indicates successful deprotonation.

-

Allow the mixture to stir at this temperature for 1 hour.

-

-

Wittig Reaction:

-

Dissolve benzophenone (1.0 eq) in anhydrous THF and add it dropwise to the cold ylide solution.

-

Allow the reaction to slowly warm to room temperature and stir overnight. The disappearance of the red color indicates consumption of the ylide.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent in vacuo.

-

Purify the crude product via column chromatography on silica gel (eluting with hexane) to separate the desired alkene from the triphenylphosphine oxide byproduct.

-

The Grignard Reaction: A Classic C-C Bond Formation

An alternative synthesis involves the addition of a Grignard reagent to a carbonyl compound, followed by dehydration of the resulting alcohol.[8] To synthesize this compound, isopropylmagnesium bromide is added to benzophenone. This forms the tertiary alcohol, 2-methyl-1,1-diphenylpropan-1-ol, which is then dehydrated under acidic conditions.

Causality of Experimental Design: The Grignard reagent is a potent nucleophile and a strong base, necessitating strictly anhydrous conditions to prevent it from being quenched by protic solvents like water.[8][9] The initial nucleophilic addition to the benzophenone carbonyl creates an alkoxide intermediate. A subsequent acidic workup protonates this intermediate to yield the tertiary alcohol. The final step, dehydration, is an acid-catalyzed elimination reaction (E1 mechanism) that proceeds through a stable tertiary carbocation, favoring the formation of the more substituted alkene (Zaitsev's rule).

Mandatory Visualization: Grignard Synthesis Workflow

Caption: Grignard reaction and subsequent dehydration to yield this compound.

Experimental Protocol: Grignard Synthesis & Dehydration

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 eq) in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel, under an inert atmosphere.[10]

-

Add a small volume of anhydrous diethyl ether and a crystal of iodine to activate the magnesium surface.[11]

-

Add a solution of isopropyl bromide (1.1 eq) in anhydrous diethyl ether dropwise. The reaction is initiated when the color of the iodine fades and gentle refluxing begins. Maintain a gentle reflux by controlling the addition rate.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the reagent.

-

-

Addition to Ketone:

-

Cool the Grignard solution to 0°C (ice bath).

-

Add a solution of benzophenone (1.0 eq) in anhydrous diethyl ether dropwise.

-

After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Dehydration:

-

Cool the reaction mixture in an ice bath and quench by the slow, careful addition of saturated aqueous NH₄Cl or dilute sulfuric acid.

-

Extract the product into diethyl ether (3x), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent in vacuo. The crude product is the tertiary alcohol.

-

To dehydrate, dissolve the crude alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid, and heat to reflux with a Dean-Stark apparatus to remove water.

-

Upon completion (monitored by TLC), cool the reaction, wash with sodium bicarbonate solution, then brine, and dry over anhydrous Na₂SO₄.

-

Purify by column chromatography (hexane) to yield the final product.

-

Chemical Reactivity: The Role of the Alkene

The reactivity of this compound is dominated by the electron-rich C=C double bond. It readily undergoes electrophilic addition reactions.

Electrophilic Addition of HBr

The addition of a hydrogen halide like HBr proceeds via a two-step mechanism.[12] The π-bond of the alkene acts as a nucleophile, attacking the electrophilic proton of HBr.[13][14] This addition follows Markovnikov's rule , where the proton adds to the less substituted carbon of the double bond.

Causality of Regioselectivity: The protonation of the C=C bond can, in theory, form two different carbocations.

-

Protonation at C2 (isopropylidene carbon): This would form a secondary benzylic carbocation.

-

Protonation at C1 (diphenyl carbon): This forms a tertiary carbocation that is also benzylic , stabilized by resonance with two phenyl rings.

The tertiary, doubly benzylic carbocation is significantly more stable. Therefore, the reaction proceeds exclusively through this intermediate. The subsequent nucleophilic attack by the bromide ion (Br⁻) on this carbocation yields the final product, 2-bromo-1,1-diphenyl-2-methylpropane.[12][15]

Mandatory Visualization: Mechanism of Electrophilic Addition

Caption: Mechanism for the electrophilic addition of HBr to this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is relatively simple due to the molecule's symmetry. It would show a singlet for the six equivalent protons of the two methyl groups (CH ₃) and a multiplet in the aromatic region (typically 7.0-7.5 ppm) for the ten protons of the two phenyl rings.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides more detailed structural information. Key signals would include those for the methyl carbons, the two sp² hybridized olefinic carbons (one quaternary), and the distinct signals for the aromatic carbons (ipso, ortho, meta, para).[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. These include C-H stretching vibrations for sp³ hybridized carbons (just below 3000 cm⁻¹) and sp² hybridized carbons (just above 3000 cm⁻¹). A key, though potentially weak, absorption for the C=C double bond stretch is expected in the 1620-1680 cm⁻¹ region.[1] Strong absorptions corresponding to the aromatic rings will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (208.30).[1] Fragmentation patterns would likely involve the loss of a methyl group (m/z = 193) to form a stable benzylic cation.

References

- 1. This compound | C16H16 | CID 231517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1-diphenyl-2-methyl-1-propene [webbook.nist.gov]

- 3. lookchem.com [lookchem.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesize 2-methyl-1-phenylprop-I-ene using a Wittig reaction. Begin by .. [askfilo.com]

- 7. Solved 6. This compound can be prepared by | Chegg.com [chegg.com]

- 8. sciencemadness.org [sciencemadness.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. benchchem.com [benchchem.com]

2-Methyl-1,1-diphenylpropene NMR spectra analysis

An In-depth Technical Guide to the NMR Spectra Analysis of 2-Methyl-1,1-diphenylpropene

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound (C₁₆H₁₆). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction, experimental acquisition, and detailed interpretation of both ¹H and ¹³C NMR spectra. We explore the structural nuances of the molecule—including the influence of aromatic ring currents, alkene deshielding effects, and molecular symmetry—and correlate these features to specific spectral data. The guide includes a detailed, field-proven protocol for sample preparation and data acquisition, ensuring high-quality, reproducible results. Data is presented in clear tabular formats, and key concepts are illustrated with diagrams to provide a thorough understanding of the NMR characterization of this tetrasubstituted alkene.

Introduction to the NMR Analysis of this compound

This compound is a sterically hindered tetrasubstituted alkene featuring two phenyl rings and two methyl groups attached to a central carbon-carbon double bond. Its rigid structure and distinct electronic environments make it an excellent subject for NMR spectroscopic analysis. Understanding its spectral features is critical for confirming its synthesis, assessing its purity, and predicting its reactivity.

NMR spectroscopy serves as a powerful tool for elucidating molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. The key parameters derived from an NMR spectrum are:

-

Chemical Shift (δ): This indicates the electronic environment of a nucleus. The π-electrons in the phenyl rings and the C=C double bond create significant magnetic anisotropy, which strongly influences the chemical shifts of nearby nuclei. Protons directly attached to an aromatic ring (aryl protons) are deshielded and appear in the downfield region of the spectrum (typically 6.5-8.0 ppm), while protons on carbons adjacent to the double bond (allylic protons) are also deshielded, though to a lesser extent.[1][2][3]

-

Integration: The area under a signal in a ¹H NMR spectrum is proportional to the number of protons generating that signal, allowing for a quantitative ratio of different proton types.[3][4]

-

Spin-Spin Coupling (J): This phenomenon, which splits a single resonance into multiple lines (a multiplet), provides information about the connectivity of atoms. The magnitude of the coupling constant depends on the number and orientation of bonds separating the coupled nuclei.

This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of this compound, beginning with a predictive analysis based on its structure.

Structural Analysis and Spectral Prediction

A robust NMR analysis begins with a theoretical prediction of the spectrum based on the molecule's structure and symmetry.

Caption: Molecular structure of this compound.

Due to the free rotation of the C-Ph bonds and the equivalence of the two methyl groups, the molecule possesses a degree of symmetry that simplifies its NMR spectra.

Predicted ¹H NMR Spectrum

Based on the structure, we can predict the following signals:

-

Aromatic Protons (Ph): The two phenyl rings contain a total of 10 protons. Due to potentially hindered rotation and the anisotropic effect of the double bond, these protons may not all be chemically equivalent. However, they are expected to appear as a complex, overlapping multiplet in the characteristic aromatic region of ~7.0-7.5 ppm .[1][5] The integration of this region should correspond to 10 protons.

-

Methyl Protons (Me): The two methyl groups attached to Cβ are chemically and magnetically equivalent due to free rotation around the C-C single bonds. They are not adjacent to any other protons, so no spin-spin splitting is expected. Therefore, these six protons should appear as a single, sharp singlet. Given their allylic position, they will be slightly deshielded and are predicted to appear in the range of ~1.8-2.5 ppm .[3] The integration for this signal will be 6 protons.

Predicted ¹³C NMR Spectrum

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom will produce a single peak.

-

Alkene Carbons (Cα, Cβ): The two sp² hybridized carbons of the double bond will be significantly deshielded and appear in the range of 110-150 ppm .[6][7][8] Cα, bonded to two phenyl groups, will be further downfield than Cβ, which is bonded to two methyl groups. Both are quaternary carbons and will likely show weaker intensity.

-

Aromatic Carbons (Ph): The phenyl rings contain four types of carbon atoms:

-

C-ipso: The carbon directly attached to the double bond (quaternary).

-

C-ortho: Two carbons adjacent to the ipso-carbon.

-

C-meta: Two carbons meta to the ipso-carbon.

-

C-para: The carbon opposite the ipso-carbon. These will appear in the aromatic region of ~120-150 ppm .[1][9] The quaternary ipso-carbon signal is often weaker.

-

-

Methyl Carbons (Me): The two equivalent sp³ hybridized methyl carbons will be the most shielded, appearing furthest upfield, typically in the range of ~20-25 ppm .[7][8]

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, interpretable NMR data requires meticulous sample preparation and systematic instrument operation. This protocol outlines a self-validating workflow.

Caption: Workflow for NMR Spectrum Acquisition and Analysis.

Sample Preparation

Causality: The choice of solvent and sample concentration is critical. A deuterated solvent is used to avoid large interfering solvent signals in the ¹H spectrum, and its deuterium signal is used to stabilize (lock) the magnetic field.[3][10] Chloroform-d (CDCl₃) is an excellent choice for non-polar analytes like this compound.

-

Weighing: Accurately weigh 5-10 mg of the purified compound.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube to prevent degradation of spectral resolution.

Spectrometer Setup and Data Acquisition

Causality: Proper instrument setup ensures optimal spectral quality. Shimming homogenizes the magnetic field across the sample, resulting in sharp, symmetrical peaks. Tuning the probe ensures maximum sensitivity and efficient power delivery.[3][11]

-

Insertion: Insert the NMR tube into a spinner turbine and place it in the spectrometer's magnet.

-

Locking: Lock the spectrometer on the deuterium signal from the CDCl₃ solvent.

-

Shimming: Perform an automated shimming routine to optimize the magnetic field homogeneity. Manual adjustment may be required to achieve the best resolution.

-

Tuning: Tune and match the probe for the ¹H and ¹³C frequencies.

Acquisition Parameters

-

¹H NMR Spectrum:

-

Pulse Angle: 30-45° (for quantitative accuracy with short delays).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds (to allow for full magnetization recovery).

-

Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.

-

-

¹³C NMR Spectrum:

-

Mode: Proton-decoupled acquisition to ensure each carbon appears as a singlet.

-

Pulse Angle: 30-45°.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 256-1024 scans are often necessary due to the low natural abundance of ¹³C.

-

Interpretation of Experimental Spectra

The following data tables summarize the expected and typically observed NMR signals for this compound.

¹H NMR Spectrum Data

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| Aromatic Protons (Ph-H) | ~7.10 - 7.40 | Multiplet (m) | 10H | Protons are on sp² carbons within aromatic rings, leading to significant deshielding from the ring current effect.[1][2] The overlapping signals from ortho, meta, and para protons create a complex multiplet. |

| Methyl Protons (Me-H) | ~2.10 | Singlet (s) | 6H | These allylic protons are equivalent. The absence of adjacent protons results in a singlet. Their position is downfield from typical alkane methyl groups due to the deshielding effect of the adjacent C=C bond.[3] |

¹³C NMR Spectrum Data

| Signal Assignment | Chemical Shift (δ, ppm) | Rationale for Assignment |

| Cα (Alkene, Quaternary) | ~143 | This sp² carbon is bonded to two electron-withdrawing phenyl groups, causing it to be highly deshielded and appear far downfield.[8][12] |

| C-ipso (Aromatic, Quaternary) | ~141 | The ipso-carbons of the phenyl rings are directly attached to the alkene group. Being quaternary, their signal is often of lower intensity. |

| Cβ (Alkene, Quaternary) | ~129 | This sp² carbon is attached to two electron-donating methyl groups, making it more shielded (further upfield) than Cα. |

| C-ortho/meta/para (Aromatic) | ~126 - 128 | These aromatic carbons appear in their characteristic region. The signals for ortho, meta, and para carbons are often closely spaced.[1][9] |

| Methyl Carbons (Me-C) | ~24 | These sp³ carbons are the most shielded in the molecule, appearing at the highest field (lowest ppm value).[7] |

Conclusion

The NMR spectra of this compound are highly characteristic and directly reflect its molecular structure. The ¹H NMR spectrum is defined by two main features: a complex multiplet in the aromatic region corresponding to the ten phenyl protons and a sharp singlet in the aliphatic region for the six equivalent methyl protons. The ¹³C NMR spectrum confirms the presence of five distinct carbon environments, with the sp² hybridized carbons of the alkene and aromatic rings resonating at low field and the sp³ methyl carbons at high field. This guide provides the predictive framework and experimental protocol necessary for researchers to confidently acquire and interpret the NMR data for this compound, ensuring structural verification and purity assessment in a scientific setting.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C nmr spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylprop-1-ene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. homework.study.com [homework.study.com]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 12. Alkene - Wikipedia [en.wikipedia.org]

2-Methyl-1,1-diphenylpropene molecular weight and formula

An In-Depth Technical Guide to 2-Methyl-1,1-diphenylpropene: Synthesis, Properties, and Medicinal Chemistry Potential

Abstract

This compound, a distinct tri-substituted alkene, presents a unique molecular scaffold characterized by a gem-diphenyl ethylene core and an isopropylidene moiety. This guide provides a comprehensive technical overview of its fundamental chemical properties, a detailed examination of its synthesis via the Wittig reaction, and an expert analysis of its potential applications as a foundational structure in drug discovery and development. By exploring the causality behind synthetic choices and the strategic importance of its structural motifs, this document serves as a resource for researchers and scientists aiming to leverage this compound in the design of novel therapeutic agents.

Core Molecular Profile

This compound, also known by its IUPAC name (2-methyl-1-phenylprop-1-enyl)benzene, is a hydrocarbon with the chemical formula C₁₆H₁₆.[1][2][3][4][5] Its structure features two phenyl groups attached to one carbon of a central double bond and two methyl groups on the adjacent carbon, creating a sterically hindered yet chemically versatile alkene.

Identifiers and Physicochemical Properties

A summary of the key identifiers and computed physicochemical properties for this compound is presented below. These values are crucial for predicting its behavior in various solvent systems and its potential as a drug-like scaffold.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₆ | [1][3][4][5] |

| Molecular Weight | 208.30 g/mol | [3][4][5] |

| Exact Mass | 208.125200510 Da | [1][4] |

| CAS Number | 781-33-9 | [1][5] |

| IUPAC Name | (2-methyl-1-phenylprop-1-enyl)benzene | [3][5] |

| Synonyms | 1,1-Diphenyl-2-methylpropene | [3][5] |

| Density | 0.977 g/cm³ | [1] |

| Boiling Point | 297.2°C at 760 mmHg | [1] |

| Flash Point | 135.9°C | [1] |

| XLogP3 | 5.4 | [1] |

| Rotatable Bond Count | 2 | [1][4] |

| Hydrogen Bond | Donor: 0, Acceptor: 0 | [1][4] |

Synthesis and Mechanistic Insights

The construction of the tetrasubstituted double bond in this compound is most effectively achieved through the Wittig reaction.[3][6] This Nobel Prize-winning method is a cornerstone of alkene synthesis, valued for its reliability and the unambiguous placement of the carbon-carbon double bond.[7][8]

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule across the double bond reveals two logical precursor fragments: a carbonyl compound and a phosphonium ylide. For this compound, the most strategic disconnection points to benzophenone (a ketone) and an isopropylidene phosphorane (the ylide). This approach is favored due to the commercial availability and stability of benzophenone.

Caption: Retrosynthetic pathway for this compound.

Forward Synthesis Workflow

The forward synthesis involves two primary stages: the preparation of the phosphonium ylide from an alkyl halide, and the subsequent Wittig reaction with the ketone.

Caption: The two-stage workflow for the synthesis of the target molecule.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established Wittig reaction methodologies.[7][8]

Step 1: Preparation of Isopropyltriphenylphosphonium Bromide

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), combine equimolar amounts of triphenylphosphine and isopropyl bromide in a suitable anhydrous solvent (e.g., toluene or acetonitrile).

-

Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction by TLC for the consumption of triphenylphosphine.

-

Cool the reaction mixture to room temperature, allowing the phosphonium salt to precipitate.

-

Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield the phosphonium salt.

Step 2: Synthesis of this compound

-

Suspend the dried isopropyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, two-neck flask under argon.

-

Cool the suspension to -78°C using a dry ice/acetone bath.

-

Add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), dropwise via syringe. The formation of the ylide is indicated by a characteristic color change (often to deep orange or red).

-

Allow the mixture to stir at low temperature for 1 hour, then warm to 0°C for an additional hour.

-

Dissolve benzophenone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel, add water and diethyl ether, and separate the layers.

-

Extract the aqueous layer twice more with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel (eluting with a non-polar solvent like hexanes) to isolate this compound. The byproduct, triphenylphosphine oxide, is more polar and will elute later.

Relevance and Potential in Medicinal Chemistry

While direct biological applications of this compound are not extensively documented, its core structure contains motifs of significant interest to drug development professionals. Its value lies in its potential use as a molecular scaffold for building more complex, biologically active molecules.

The 1,1-Diphenylethylene Scaffold

The 1,1-diphenylethylene core is a key structural feature in a class of compounds known as Selective Estrogen Receptor Modulators (SERMs). For instance, the drug Tamoxifen, used in the treatment of ER-positive breast cancer, is a triarylethylene derivative.[9] Although this compound is a simpler analog, it provides a rigid scaffold upon which additional pharmacophoric groups could be strategically placed. The two phenyl rings can be functionalized to explore interactions with receptor pockets, making the core a valuable starting point for library synthesis.

The Role of Methyl Groups

The introduction of methyl groups onto a molecular scaffold can have profound effects on its pharmacological profile—a phenomenon sometimes referred to as the "magic methyl" effect.[10] The gem-dimethyl substitution on the propene backbone in this molecule provides several key features:

-

Steric Hindrance: The methyl groups can provide steric shielding, potentially slowing metabolic attack at nearby positions and increasing the compound's half-life.

-

Conformational Restriction: The bulky isopropylidene group restricts the rotation of the phenyl rings, locking the molecule into a more defined conformation. This pre-organization can be advantageous for binding to a specific biological target, as it reduces the entropic penalty upon binding.

-

Increased Lipophilicity: The addition of the methyl groups increases the molecule's lipophilicity (as indicated by its high XLogP3 value), which can enhance membrane permeability.

This compound and its derivatives can serve as valuable tools to probe the structure-activity relationships (SAR) of how methylation impacts target engagement and pharmacokinetic properties.[10]

A Scaffold for Library Development

The diphenylpropene structure is analogous to other chemical classes, such as chalcones (1,3-diphenyl-2-propen-1-one derivatives), which have been investigated for a wide range of biological activities, including as anti-inflammatory agents via COX-1/COX-2 inhibition.[10][11] By using this compound as a foundational scaffold, medicinal chemists can envision synthetic routes to introduce pharmacophores (e.g., sulfonamides, azides) onto the phenyl rings to create novel compound libraries for screening against various therapeutic targets.[11]

Conclusion

This compound is a molecule with well-defined chemical properties and a straightforward, robust synthetic pathway. While it may not be a therapeutic agent in its own right, its true value for researchers lies in its identity as a versatile chemical building block. The combination of the rigid 1,1-diphenylethylene core and the conformationally-restricting isopropylidene group makes it an attractive and unexplored scaffold for the development of new chemical entities in medicinal chemistry. The principles and protocols outlined in this guide provide the necessary foundation for scientists to synthesize, characterize, and strategically utilize this compound in the pursuit of novel drug discovery.

References

- 1. Synthesize 2-methyl-1-phenylprop-I-ene using a Wittig reaction. Begin by .. [askfilo.com]

- 2. 2-METHYL-1-PHENYLPROPENE synthesis - chemicalbook [chemicalbook.com]

- 3. Answered: 6. This compound can be prepared by Wittig reaction. a) Suggest any suitable carbonyl compound and ylide that can be used for this synthesis. b)… | bartleby [bartleby.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | C16H16 | CID 231517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Solved 6. This compound can be prepared by | Chegg.com [chegg.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the IUPAC Nomenclature of 2-Methyl-1,1-diphenylpropene

Abstract

The precise and unambiguous naming of chemical compounds is fundamental to scientific communication, ensuring reproducibility and accuracy in research and development. This technical guide provides a comprehensive analysis of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for the compound commonly known as 2-Methyl-1,1-diphenylpropene. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the systematic application of IUPAC rules, prioritizing the selection of the parent structure and the correct assignment of locants for substituents. We will deconstruct the naming process to arrive at the preferred IUPAC name, (2-methyl-1-phenylprop-1-enyl)benzene . This guide also presents relevant physicochemical data, a representative synthetic protocol, and illustrative diagrams to provide a holistic understanding of this compound.

Introduction: The Imperative for Systematic Nomenclature

In the landscape of chemical sciences, the proliferation of novel and complex molecules necessitates a rigorous and standardized system of nomenclature. The IUPAC system provides this universal language, moving beyond trivial or common names that can be ambiguous or vary regionally. For a molecule with the structural complexity of this compound, a systematic approach is crucial to define its connectivity and stereochemistry without error.

This guide will navigate the decision-making process embedded in the IUPAC rules, focusing on the critical choice between a cyclic and an acyclic parent structure. Understanding this logic is paramount for the accurate naming of a wide array of substituted aromatic and aliphatic compounds encountered in medicinal chemistry and materials science.

Deciphering the Structure: A Step-by-Step IUPAC Analysis

The structure possesses a three-carbon alkene chain (propene) substituted with a methyl group and two phenyl groups. The common name, this compound, treats the propene chain as the parent structure. However, for the preferred IUPAC name, a hierarchical set of rules must be applied.

Step 1: Identification of the Principal Functional Group

The primary functional group in the molecule is the carbon-carbon double bond, defining it as an alkene.[1] According to IUPAC rules, the presence of a double bond is indicated by the "-ene" suffix in the parent name.[2][3]

Step 2: Selection of the Parent Hydride: Ring vs. Chain Seniority

A critical decision in naming this compound is the choice between the propene chain and the benzene rings as the parent structure. The IUPAC "Blue Book" (Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013) provides clear guidance on this matter.

According to rule P-52.2.8, within the same heteroatom class, a ring is always selected as the parent hydride to construct a preferred IUPAC name when there is a choice between a ring and a chain.[4][5][6] In this case, both the benzene rings and the propene chain are hydrocarbons. Therefore, one of the benzene rings is designated as the senior parent structure.[4][5]

-

Parent Structure: Benzene

The remaining portion of the molecule is then treated as a substituent attached to the benzene ring.

Step 3: Naming the Substituent

The substituent is a complex group derived from the propene chain. To name this substituent, we follow these sub-steps:

-

Identify the point of attachment: The substituent is attached to the parent benzene ring from the C1 position of the original propene chain.

-

Identify the longest chain in the substituent: The longest carbon chain in the substituent containing the double bond is a three-carbon chain (propene).[1]

-

Number the substituent chain: Numbering starts from the point of attachment to the parent ring. The double bond is between C1 and C2 of the substituent chain.

-

Identify and number the groups on the substituent chain:

-

A methyl group is on C2.

-

A phenyl group is on C1.

-

-

Assemble the substituent name: The substituent is named as an "-enyl" group. The groups on this chain are listed alphabetically. Therefore, the substituent is named (2-methyl-1-phenylprop-1-enyl) .

Step 4: Assembling the Final IUPAC Name

The final preferred IUPAC name is constructed by combining the name of the substituent with the name of the parent structure.

Preferred IUPAC Name: (2-methyl-1-phenylprop-1-enyl)benzene [7]

The following DOT script illustrates the logical flow for determining the preferred IUPAC name.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound extends beyond its name to its physical and spectral properties. These data are crucial for its identification, characterization, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆ | [7][8] |

| Molecular Weight | 208.30 g/mol | [7][8] |

| CAS Number | 781-33-9 | [8] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | 297.2 °C at 760 mmHg | [8] |

| Density | 0.977 g/cm³ | [8] |

| ¹³C NMR | Spectra available | [7] |

| Mass Spectrometry (GC-MS) | Spectra available | [7] |

| IR Spectra (FTIR) | Spectra available | [7] |

Representative Synthetic Protocol: Wittig Reaction

The synthesis of this compound can be achieved through various synthetic routes. A common and illustrative method is the Wittig reaction, which is a reliable method for forming carbon-carbon double bonds.

Overall Reaction

Benzophenone reacts with the ylide generated from isopropyltriphenylphosphonium bromide to yield the target alkene and triphenylphosphine oxide as a byproduct.

Experimental Workflow

The following diagram outlines the key stages of the synthesis.

Detailed Step-by-Step Methodology

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend isopropyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes.

-

Wittig Reaction: In a separate flame-dried flask, dissolve benzophenone (1.0 equivalent) in anhydrous THF.

-

Slowly add the prepared ylide solution to the benzophenone solution via cannula at 0 °C.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Conclusion

The systematic application of IUPAC nomenclature rules is indispensable for clarity and precision in the chemical sciences. For the compound with the molecular structure C₁₆H₁₆, the preferred IUPAC name is (2-methyl-1-phenylprop-1-enyl)benzene . This name is derived from the hierarchical rule that designates a ring system as the parent hydride over an acyclic chain. This in-depth guide has not only elucidated the derivation of this name but also provided essential physicochemical data and a representative synthetic protocol to offer a comprehensive resource for researchers. Adherence to systematic nomenclature, as demonstrated here, is a cornerstone of scientific integrity and facilitates global collaboration and innovation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Naming Alkenes - Chemistry Steps [chemistrysteps.com]

- 3. byjus.com [byjus.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. This compound | C16H16 | CID 231517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

Introduction: Situating 1,1-Diphenyl-2-methylpropene in Modern Chemistry

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Diphenyl-2-methylpropene

1,1-Diphenyl-2-methylpropene, also known by synonyms such as 1,1-diphenylisobutylene and 2-methyl-1,1-diphenylpropene, is a tetrasubstituted alkene of significant interest in the fields of organic synthesis and polymer chemistry.[1][2] Its unique structure, featuring a sterically hindered double bond flanked by two phenyl groups and two methyl groups, imparts a distinct set of physical properties and chemical reactivities. The geminal diphenyl groups provide electronic stabilization through conjugation, while the bulky isopropylidene moiety introduces significant steric hindrance that governs its reaction pathways.

This guide offers an in-depth exploration of the core physicochemical properties of 1,1-Diphenyl-2-methylpropene. It is intended for researchers, scientists, and drug development professionals who may utilize this compound as a synthetic intermediate, a monomeric unit, or a model substrate for mechanistic studies. We will delve into its structural and physical characteristics, spectroscopic signature, synthesis, and potential applications, grounding our discussion in established scientific principles and field-proven insights.

Molecular Structure and Identification

The foundational identity of any chemical substance lies in its molecular structure. 1,1-Diphenyl-2-methylpropene is registered under CAS Number 781-33-9.[3] Its molecular formula is C₁₆H₁₆, corresponding to a molecular weight of approximately 208.30 g/mol .[3][4][5]

Caption: 2D representation of 1,1-Diphenyl-2-methylpropene.

Core Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and application in various experimental setups. The data below has been consolidated from multiple authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₆ | [3][5] |

| Molecular Weight | 208.30 g/mol | [5][6] |

| CAS Number | 781-33-9 | [3] |

| Appearance | Not specified; likely a liquid or low-melting solid | |

| Melting Point | 11 °C | [6] |

| Boiling Point | 280 °C (at 760 mmHg) 297.2 °C (at 760 mmHg) | [6] [3] |

| Density | 1.000 g/mL 0.977 g/cm³ | [6] [3] |

| Refractive Index (n_D) | 1.596 | [6] |

| Flash Point | 135.9 °C | [3] |

Note on Discrepancies: The minor variations observed in boiling point and density are common in chemical literature and can be attributed to differences in experimental conditions and measurement purity. Researchers should consider these values as a close range rather than absolute constants.

Solubility Profile: A "Like Dissolves Like" Paradigm

While exhaustive quantitative solubility data for 1,1-Diphenyl-2-methylpropene is not widely published, its solubility profile can be reliably predicted based on its predominantly nonpolar, hydrocarbon-rich structure. The principle of "similia similibus solvuntur" (like dissolves like) is the guiding tenet here. This principle, when applied to the analogous structure of its isomer 1,2-diphenylpropene, provides a strong predictive framework.[2]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Solvents | Toluene, Hexane, Diethyl Ether, Benzene | High | The intermolecular London dispersion forces of these solvents closely match those of the nonpolar solute, facilitating dissolution.[2] |

| Polar Aprotic Solvents | Dichloromethane, Tetrahydrofuran (THF), Acetone | Medium to Low | A significant polarity mismatch limits solubility, although some dissolution may occur.[2] |

| Polar Protic Solvents | Ethanol, Methanol, Water | Very Low to Insoluble | The strong hydrogen-bonding network in protic solvents makes the solvation of a nonpolar molecule energetically unfavorable.[2] |

Experimental Protocol: Determination of Solubility

To establish precise solubility values, the following robust, self-validating protocol is recommended. This method is designed to achieve thermodynamic equilibrium, ensuring reproducible and accurate results.

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 1,1-Diphenyl-2-methylpropene to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial for ensuring saturation.

-

Equilibration: Agitate the vial at a constant, recorded temperature using a shaker or stirrer for an extended period (24-48 hours) to allow the system to reach thermodynamic equilibrium.

-

Settling: Cease agitation and allow the vial to stand undisturbed at the same temperature for several hours to permit the excess solid to sediment completely.

-

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended microcrystals. This step is critical to prevent artificially high results.

-

Quantification:

-

Gravimetric Method: Transfer the filtered aliquot to a pre-weighed vial, evaporate the solvent under reduced pressure, and weigh the remaining solute mass.

-

Spectroscopic/Chromatographic Method: Dilute the filtered aliquot and determine its concentration using a pre-calibrated analytical technique such as UV-Vis spectroscopy or Gas Chromatography (GC).

-

-

Data Analysis: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L). Repeat the experiment at least in triplicate to ensure statistical validity.

Synthesis and Purification